![molecular formula C20H25N7O3 B2556197 (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034361-37-8](/img/structure/B2556197.png)
(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry, including a pyrazole ring, a pyrimidine ring, an azetidine ring, a piperazine ring, and a tetrahydrofuran ring. These structural features suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound has several heterocyclic rings, which are rings containing atoms of at least two different elements. These include a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyrimidine ring (a six-membered ring with two nitrogen atoms), an azetidine ring (a four-membered ring with one nitrogen atom), and a piperazine ring (a six-membered ring with two nitrogen atoms). These rings are likely to contribute to the compound’s chemical reactivity and potential biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups it contains. For example, the nitrogen atoms in the pyrazole, pyrimidine, azetidine, and piperazine rings could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of multiple nitrogen atoms and the tetrahydrofuran ring could make the compound polar and potentially soluble in water .Scientific Research Applications
Synthesis and Characterization
The compound is associated with the synthesis and structural characterization of novel chemical entities. For instance, Lv et al. (2013) synthesized a series of novel pyrazole carboxamide derivatives containing piperazine moiety, emphasizing the importance of structural analysis through X-ray crystallography to confirm compound configurations Lv et al., 2013. Similarly, the work of Fahim et al. (2021) involved the synthesis of novel heterocyclic compounds with antimicrobial and anticancer activity, where molecular docking studies were utilized to explore the interaction of these compounds with various proteins Fahim et al., 2021.
Anticancer and Antimicrobial Applications
Several studies focus on the development of compounds with potential anticancer and antimicrobial activities. Kamal et al. (2012) designed anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, showing significant cytotoxicity against cervical cancer cells by inducing apoptosis through p53 activation Kamal et al., 2012. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential as antimicrobial and anticancer agents, some of which exhibited higher anticancer activity than the reference drug doxorubicin Hafez et al., 2016.
Novel Synthetic Pathways and Compound Diversity
Research by Pokhodylo et al. (2010) explored novel transformations of amino and carbonyl/nitrile groups in thiophenes, leading to the synthesis of new thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrating the versatility and potential for creating diverse chemical structures Pokhodylo et al., 2010.
Pharmacological Studies
Severina et al. (2021) developed a new HPLC method for determining related substances in the novel anticonvulsant agent Epimidin, highlighting the importance of analytical methods in the development of pharmaceutical compounds Severina et al., 2021.
Mechanism of Action
The mechanism of action of a compound depends on its structure and the biological target it interacts with. Compounds containing pyrazole and pyrimidine rings, for example, have been found to have a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Future Directions
properties
IUPAC Name |
oxolan-2-yl-[4-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c28-19(24-6-8-25(9-7-24)20(29)16-3-1-10-30-16)15-12-26(13-15)17-11-18(22-14-21-17)27-5-2-4-23-27/h2,4-5,11,14-16H,1,3,6-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDKJKIPSQUHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.